Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14663063
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O3 |
|---|---|
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | methyl 6-methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C16H14N2O3/c1-9-4-6-11(7-5-9)14-13-12(16(19)20-3)8-10(2)17-15(13)21-18-14/h4-8H,1-3H3 |
| Standard InChI Key | ZUZFHRGVYKSBNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC3=NC(=CC(=C23)C(=O)OC)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising an isoxazole ring fused to a pyridine ring at positions 5,4-b (Figure 1). The isoxazole moiety (a five-membered ring with oxygen and nitrogen heteroatoms) contributes to electron-deficient characteristics, while the pyridine ring enhances aromatic stability. Key substituents include:
-
A methyl group at position 6 of the pyridine ring.
-
A p-tolyl group (4-methylphenyl) at position 3 of the isoxazole ring.
-
A methyl carboxylate ester at position 4.
These groups influence the compound’s polarity, solubility, and intermolecular interactions. The p-tolyl group, for instance, introduces hydrophobicity, potentially enhancing membrane permeability in biological systems.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.29 g/mol |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
| LogP (Partition Coefficient) | Estimated ~2.5 (moderate lipophilicity) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step protocols, leveraging cyclization and functional group transformations. A representative route includes:
-
Sonogashira Cross-Coupling: Reacting 2-chloro-3-nitropyridine derivatives with terminal alkynes to form 2-alkynylpyridines .
-
Cycloisomerization: Treating the alkynyl intermediate with iodine(I) chloride to induce cyclization, forming the isoxazolo[5,4-b]pyridine core .
-
Esterification: Introducing the methyl carboxylate group via nucleophilic acyl substitution or ester exchange reactions.
These steps require precise control of reaction conditions (e.g., temperature, catalyst loading) to optimize yield and purity. For example, cycloisomerization efficiencies exceeding 75% have been reported for analogous systems .
Reactivity Profile
The compound’s reactivity is dominated by:
-
Electrophilic Aromatic Substitution: The electron-deficient isoxazole ring undergoes nitration or halogenation at position 6 .
-
Ester Hydrolysis: The methyl carboxylate can be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization.
-
Dearomatization: Under strong nucleophilic conditions, the pyridine ring may undergo dearomatization, forming dihydro or tetrahydro derivatives .
| Compound | Biological Activity | Target |
|---|---|---|
| Methyl 3-methylisoxazolo[5,4-b]pyridine-4-carboxylate | Moderate COX-2 inhibition | IC50: 12 μM |
| Methyl 6-methylisoxazolo[5,4-b]pyridine-3-carboxylate | Antiproliferative (HeLa cells) | GI50: 8 μM |
| Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate | Predicted kinase inhibition | Computational docking score: -9.2 kcal/mol |
Applications in Drug Discovery
Lead Optimization
This compound serves as a scaffold for designing kinase inhibitors, leveraging its ability to occupy ATP-binding pockets. Computational docking studies suggest strong interactions with EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).
Comparative Analysis with Structural Analogs
Positional Isomerism
The placement of substituents profoundly affects biological activity:
-
Carboxylate at Position 4 (vs. 3): Enhances hydrogen bonding with target proteins, as seen in improved IC50 values for COX-2 inhibition.
-
p-Tolyl vs. Phenyl: The methyl group on the phenyl ring increases lipophilicity, correlating with better blood-brain barrier penetration in rodent models.
Table 3: Impact of Substituents on Physicochemical Properties
| Compound | LogP | Solubility (μg/mL) |
|---|---|---|
| Methyl 3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate | 2.1 | 45 |
| Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate | 2.5 | 28 |
| Methyl 6-methylisoxazolo[5,4-b]pyridine-3-carboxylate | 1.8 | 62 |
Future Research Directions
-
Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models.
-
Target Validation: Identify specific biological targets using CRISPR-Cas9 knockouts or siRNA silencing.
-
Synthetic Methodology: Develop enantioselective routes to access chiral derivatives for probing stereochemical effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume